

High-performance liquid chromatography (HPLC) method for Pefloxacin quantification in plasma

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Application Notes and Protocols for HPLC Quantification of Pefloxacin in Plasma

These application notes provide a comprehensive guide for the quantitative determination of **Pefloxacin** in plasma samples using High-Performance Liquid Chromatography (HPLC). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in drug development.

Introduction

Pefloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic. Accurate and reliable quantification of **Pefloxacin** in biological matrices like plasma is essential for assessing its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines a validated HPLC method coupled with UV detection for this purpose.

Principle

The method involves the separation of **Pefloxacin** from plasma components using reversed-phase chromatography. Plasma samples are first treated to precipitate proteins and extract the drug. The extract is then injected into an HPLC system. The separation is achieved on a C18 column with a suitable mobile phase. **Pefloxacin** is detected by a UV detector at a specific



wavelength, and its concentration is determined by comparing its peak area to that of an internal standard.

Experimental Protocols Materials and Reagents

- Pefloxacin mesylate reference standard
- Internal Standard (e.g., Acetaminophen or Pipemidic acid)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (analytical grade)
- Potassium hydroxide (analytical grade)
- Ammonium acetate (analytical grade)
- Citric acid (analytical grade)
- Ethyl acetate (analytical grade)
- Water (HPLC grade)
- Drug-free human plasma

Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., Shim-pack CLC-ODS, 150 x 4.6 mm, 10 μm or equivalent).
- Data acquisition and processing software.
- Centrifuge



- Vortex mixer
- pH meter

Preparation of Solutions

- Mobile Phase Preparation (Example 1): A mixture of acetonitrile and 0.025 M phosphoric acid solution (13:87 v/v). The pH of the phosphoric acid solution is adjusted to 2.9 with potassium hydroxide.[1][2]
- Mobile Phase Preparation (Example 2): A mixture of methanol and 0.25 mol/L ammonium acetate solution (30:70 v/v). The pH of the ammonium acetate solution is adjusted to 4.8 with citric acid.[3]
- Standard Stock Solution: Accurately weigh and dissolve **Pefloxacin** mesylate in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 μg/mL).
- Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard (e.g., acetaminophen) in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 μg/mL).
- Calibration Standards and Quality Control Samples: Prepare working solutions of Pefloxacin
 at various concentrations by serial dilution of the stock solution with drug-free plasma. These
 will be used to construct the calibration curve and for quality control checks.

Sample Preparation

This is a critical step to remove interfering substances from the plasma matrix.

- Protein Precipitation with Ethyl Acetate:
 - To 1 mL of plasma sample in a centrifuge tube, add a known amount of the internal standard.
 - Add 1 mL of ethyl acetate.
 - Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]



- Centrifuge the mixture at 5000 rpm for 5 minutes.[1]
- Carefully transfer the supernatant (organic layer) to a clean tube.
- Repeat the extraction process with another portion of ethyl acetate to maximize recovery.
- Evaporate the pooled organic phase to dryness at room temperature.[1]
- Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase.[1]
- \circ Filter the reconstituted sample through a 0.45 μm syringe filter before injection into the HPLC system.[1]

Chromatographic Conditions

The following are examples of chromatographic conditions that have been successfully used:

| Parameter | Condition 1 | Condition 2 |
|-------------------|---|--|
| Column | Shim-pack CLC-ODS (C18) | YWG-C18 (10μm), 150 x 4.6mm |
| Mobile Phase | Acetonitrile: 0.025 M Phosphoric Acid (13:87 v/v), pH 2.9 | Methanol: 0.25 M Ammonium Acetate (30:70 v/v), pH 4.8 |
| Flow Rate | 1.0 mL/min | 2.0 mL/min |
| Detection | UV at 275 nm | UV at 275 nm |
| Injection Volume | 20 μL | Not specified |
| Internal Standard | Acetaminophen | Pipemidic acid |

Data from references:[1][2][3]

Data Presentation

The performance of the HPLC method is evaluated through various validation parameters, which are summarized in the tables below.



Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |
|------------------------|---------------------|----------------|
| Tailing Factor | ≤ 2 | 1.166 |
| Theoretical Plates | > 2000 | 8197 |
| Resolution | > 1.5 | > 2.0 |
| %RSD of Peak Area | ≤ 2.0% | 0.989% |
| %RSD of Retention Time | ≤ 1.0% | 0.566% |

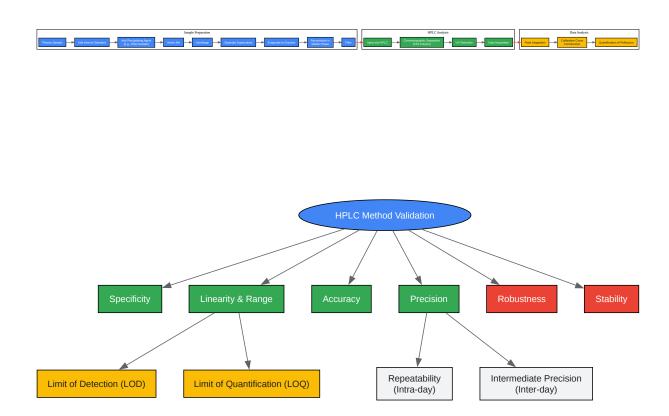
Data from reference:[1][2]

Table 2: Method Validation Parameters

| Parameter | Result |
|-------------------------------|-----------------------------|
| Linearity Range | 0.125 - 12.0 μg/mL[1][2][4] |
| Correlation Coefficient (r²) | 0.9987[1][2][4] |
| Limit of Detection (LOD) | 0.03125 μg/mL[1][2][4] |
| Limit of Quantification (LOQ) | 0.125 μg/mL[1][2][4] |
| Intra-day Precision (%RSD) | 0.376 - 0.9056%[1][4] |
| Inter-day Precision (%RSD) | 0.739 - 0.853%[1][4] |
| Accuracy (Recovery) | 90.92 - 98.59% in plasma[1] |

Mandatory Visualizations





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